Dibutylcarbamic chloride
Overview
Description
Dibutylcarbamic chloride is an organic compound with the molecular formula C9H18ClNO. It is a colorless liquid with a pungent odor and is known for its use as a reagent in organic synthesis. This compound is particularly valued for its role in the preparation of various chemical intermediates and its applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutylcarbamic chloride is typically synthesized by reacting dibutylamine with phosgene or thionyl chloride. The reaction involves the formation of an intermediate carbamate, which is then converted to the desired product. Here is a common synthetic route:
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Formation of Carbamate:
- Dibutylamine is reacted with carbon dioxide in the presence of a base such as pyridine to form the carbamate intermediate.
- Reaction conditions: The reaction is carried out at low temperatures (around 10°C) to ensure the stability of the intermediate.
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Conversion to this compound:
- The carbamate intermediate is then reacted with thionyl chloride in an organic solvent like toluene.
- Reaction conditions: The reaction mixture is stirred at low temperatures (10°C) and then gradually warmed to room temperature. The product is isolated by distillation under reduced pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Dibutylcarbamic chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form dibutylamine and carbon dioxide.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Organic solvents like toluene, dichloromethane, and diethyl ether are commonly used.
Catalysts: Bases such as pyridine and triethylamine can be used to facilitate reactions.
Major Products:
Carbamate Derivatives: These are the primary products formed from substitution reactions.
Dibutylamine: Formed as a result of hydrolysis.
Scientific Research Applications
Dibutylcarbamic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the preparation of enzyme inhibitors and other biologically active molecules.
Medicine: It is used in the synthesis of compounds with potential therapeutic applications, such as enzyme inhibitors and anticancer agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of dibutylcarbamic chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophilic groups such as amines and alcohols to form stable carbamate derivatives. This reactivity is exploited in various synthetic applications to modify and protect functional groups in organic molecules .
Comparison with Similar Compounds
- Butylcarbamic chloride
- Dimethylcarbamic chloride
- Diethylcarbamic chloride
Comparison: Dibutylcarbamic chloride is unique due to its specific reactivity and the stability of its carbamate derivatives. Compared to similar compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. Its longer alkyl chains provide additional hydrophobic interactions, which can be advantageous in certain reactions .
Properties
IUPAC Name |
N,N-dibutylcarbamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWBZCCZJXCOGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158187 | |
Record name | Carbamic chloride, 1,6-dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13358-73-1 | |
Record name | N,N-Dibutylcarbamic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13358-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic chloride, 1,6-dibutyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013358731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic chloride, 1,6-dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutylcarbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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